(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzodioxole moiety, and a thiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the benzodioxole group, and the attachment of the thiazole moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or benzodioxole moieties using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and bases (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid: This compound is unique due to its specific stereochemistry and combination of functional groups.
Dichloroaniline: Similar in that it contains an aromatic ring with substituents, but differs in its functional groups and reactivity.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares the benzodioxole moiety but has different substituents and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-10-19-12(8-26-10)5-17(21)20-6-13(14(7-20)18(22)23)11-2-3-15-16(4-11)25-9-24-15/h2-4,8,13-14H,5-7,9H2,1H3,(H,22,23)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUKPJVYDCBLHC-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.